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Compound of Interest

Compound Name:
3,6-Difluoro-2-methylbenzyl

chloride

CAS No.: 1805062-47-8

Cat. No.: B1411590

Get Quote

CAS Number: 1805062-47-8 Role: Advanced Intermediate for API Synthesis (P-CABs, Kinase

Inhibitors)[1]

Part 1: Executive Summary & Chemical Identity
3,6-Difluoro-2-methylbenzyl chloride is a highly functionalized aromatic electrophile.[1] Its

structure combines a reactive chloromethyl group with a specific substitution pattern (two

fluorine atoms and an ortho-methyl group) designed to modulate the metabolic stability and

lipophilicity of drug candidates. It is particularly relevant in the synthesis of Potassium-

Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors where the

"difluorobenzene" motif is critical for binding affinity and preventing oxidative metabolism.[1]
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Property Specification

IUPAC Name 1-(Chloromethyl)-3,6-difluoro-2-methylbenzene

CAS Number 1805062-47-8

Molecular Formula C₈H₇ClF₂

Molecular Weight 176.59 g/mol

Physical State Low-melting solid or colorless liquid (ambient)

Boiling Point ~190–200 °C (Predicted at 760 mmHg)

Density ~1.28 g/cm³ (Predicted)

Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene

Hazards Corrosive (Skin/Eye), Lachrymator

Part 2: Synthetic Routes & Process Chemistry
The synthesis of 3,6-difluoro-2-methylbenzyl chloride typically proceeds via the radical

halogenation of the parent hydrocarbon, 3,6-difluoro-2-methyltoluene (also referred to as 3,6-

difluoro-o-xylene).[1] This process requires precise control to prevent over-chlorination

(formation of benzal chlorides) and to ensure regioselectivity.

Core Synthesis Protocol: Radical Chlorination
Objective: Selective monochlorination of the benzylic methyl group.

Reagents & Materials:
Substrate: 3,6-Difluoro-2-methyltoluene (1.0 equiv)

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 equiv) or Sulfuryl Chloride (SO₂Cl₂)[1]

Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)[1]

Solvent: Trifluoromethylbenzene (PhCF₃) or Carbon Tetrachloride (CCl₄) - PhCF₃ is preferred

for green chemistry compliance.[1]
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Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

nitrogen inlet.

Dissolution: Charge the flask with 3,6-difluoro-2-methyltoluene and solvent (PhCF₃, 5 vol).

Activation: Add the radical initiator (AIBN) and the chlorinating agent (NCS) at room

temperature.

Reaction: Heat the mixture to reflux (approx. 80–90 °C). Monitor the reaction via HPLC or

GC.

Critical Control Point: Stop the reaction when the starting material is <5% to minimize the

formation of the dichloro- impurity.

Work-up: Cool the mixture to 0 °C to precipitate succinimide byproducts. Filter the solids.[2]

Isolation: Wash the filtrate with water and brine. Dry over anhydrous Na₂SO₄.

Purification: Concentrate the organic layer in vacuo. Purify the residue via vacuum distillation

or silica gel column chromatography (Hexanes/EtOAc gradient) to obtain the title compound.

Reaction Engineering Diagram
The following diagram illustrates the synthetic logic and critical process controls.

Precursor:
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Product:
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Caption: Figure 1. Radical chlorination workflow for the synthesis of 3,6-Difluoro-2-
methylbenzyl chloride.
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Part 3: Applications in Drug Discovery
This compound serves as a critical "warhead" for introducing the 3,6-difluoro-2-methylbenzyl

moiety.[1] In medicinal chemistry, this specific substitution pattern offers three distinct

advantages:

Metabolic Blocking: The fluorine atoms at positions 3 and 6 block metabolic oxidation

(hydroxylation) at the aromatic ring, extending the half-life of the drug.

Conformational Lock: The ortho-methyl group (position 2) creates steric hindrance that can

"lock" the molecule into a bioactive conformation, improving selectivity for the target receptor

(e.g., H+/K+ ATPase pumps).

Lipophilicity Modulation: The combination of fluorine and methyl groups increases lipophilicity

(LogP), enhancing membrane permeability and oral bioavailability.

Primary Reaction Pathways
The benzylic chloride is highly reactive toward nucleophiles, facilitating the construction of

complex heterocycles.

N-Alkylation: Reaction with amines (e.g., pyrrole, imidazole derivatives) to form P-CAB

scaffolds.[1]

O-Alkylation: Reaction with phenols or alcohols to form ether linkages common in

agrochemicals.[1]

C-Alkylation: Use in Friedel-Crafts or malonate synthesis to extend the carbon skeleton.[1]
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Caption: Figure 2. Divergent synthesis pathways utilizing the electrophilic benzyl chloride core.

Part 4: Handling & Safety Protocols
Warning: Benzyl halides are potent lachrymators (tear-inducing agents) and vesicants.[1] Strict

safety adherence is mandatory.

PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a face

shield.

Ventilation: All operations must be performed inside a certified fume hood.

Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium

carbonate to quench the alkylating potential.

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis to the benzyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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